Ethyl 3-oxo-3-(1,3-thiazol-5-yl)propanoate

Description

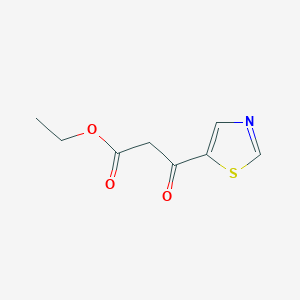

Ethyl 3-oxo-3-(1,3-thiazol-5-yl)propanoate (CAS: 13148-05-5) is an ethyl ester derivative featuring a β-keto propanoate backbone substituted with a 1,3-thiazol-5-yl heterocyclic ring. The compound’s structure comprises a thiazole ring (a five-membered aromatic system with nitrogen and sulfur atoms) linked to a ketone group, which confers unique electronic and steric properties. This structural motif is critical in organic synthesis, particularly in the preparation of heterocyclic compounds and intermediates for pharmaceuticals or agrochemicals .

Structure

2D Structure

Properties

IUPAC Name |

ethyl 3-oxo-3-(1,3-thiazol-5-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S/c1-2-12-8(11)3-6(10)7-4-9-5-13-7/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNKSPYXTDAPDCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CN=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356404-83-5 | |

| Record name | ethyl 3-oxo-3-(1,3-thiazol-5-yl)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Detailed Synthesis Steps

- Starting Materials : Ethyl acetoacetate and thioamide are used as starting materials.

- Reaction Conditions : The reaction is typically carried out in a solvent such as ethanol or DMF under controlled temperature and pressure conditions.

- Cyclization : The intermediate undergoes cyclization to form the thiazole ring.

- Purification : The final product is purified using techniques such as column chromatography.

Analysis of Preparation Methods

| Parameter | Description | Optimization Strategy |

|---|---|---|

| Temperature | Influences reaction rate and yield. | Adjust to optimize yield while minimizing side reactions. |

| Reaction Time | Affects completion of the reaction. | Optimize to ensure complete conversion of reactants. |

| Concentration | Impacts reaction kinetics and yield. | Adjust to achieve optimal reactant concentrations. |

Comparison with Similar Compounds

Thiazole derivatives, including this compound, are known for their biological activities, affecting various biochemical pathways related to cell signaling and metabolism. These compounds are of interest in medicinal chemistry and organic synthesis, particularly in drug discovery and development.

Chemical Reactions Analysis

Condensation Reactions

The keto group at position 3 participates in acid- or base-catalyzed condensations to form heterocyclic systems. For example:

-

Claisen-Schmidt condensation with aryl aldehydes produces α,β-unsaturated ketones, which are precursors for pyrazoline derivatives (e.g., antimicrobial agents) .

-

Reaction with hydrazines forms pyrazolones , as seen in the synthesis of anticonvulsant agents .

| Reaction Type | Conditions | Product Application |

|---|---|---|

| Aldol condensation | KOH, ethanol, reflux | α,β-Unsaturated ketones |

| Hydrazine cyclization | Microwave, ethanol | Pyrazoline derivatives |

Nucleophilic Additions

The electron-deficient thiazole ring directs nucleophilic attacks at specific positions:

-

Amino groups substitute at the thiazole's C-2 position under basic conditions, forming intermediates for drug candidates (e.g., antitubercular agents) .

-

Grignard reagents add to the keto group, generating tertiary alcohols for further functionalization .

Example Pathway

-

Thiourea reaction : Forms thiazolidine derivatives via nucleophilic substitution .

-

Ammonia treatment : Produces β-ketoamide analogs for enzyme inhibition studies.

Cyclization Reactions

The α,β-ketoester moiety facilitates intramolecular cyclizations :

-

Hantzsch thiazole synthesis : Reacts with thioureas to yield bis-thiazole systems with antitumor activity .

-

Pyridine ring formation : Cyclizes with aminopyridines under acidic conditions, creating fused heterocycles .

Key Cyclization Data

| Starting Material | Reagent | Product Yield | Biological Activity |

|---|---|---|---|

| Ethyl 3-oxo-3-(thiazol-5-yl)propanoate | Thiourea, HBr | 19% | Antiproliferative |

Ester Hydrolysis and Functionalization

The ethyl ester undergoes hydrolysis or transesterification :

-

Basic hydrolysis (NaOH, H₂O/EtOH) yields the free carboxylic acid, used in peptide coupling .

-

Methanolysis produces methyl esters under reflux, as observed in solid-solution crystal studies .

Reactivity Trends

-

Electron-withdrawing thiazole ring accelerates hydrolysis compared to non-heterocyclic esters.

-

Steric hindrance at the β-keto position reduces nucleophilic attack rates.

Electrochemical Reduction

The nitro-substituted analogs undergo reduction at −500 mV (vs. Ag/AgCl), mimicking enzymatic activation pathways in antitubercular prodrugs . This suggests potential for designing redox-active derivatives.

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura couplings introduce aryl/heteroaryl groups at the thiazole's C-4 position, expanding structural diversity .

Optimized Conditions

Scientific Research Applications

Chemical Properties and Structure

Ethyl 3-oxo-3-(1,3-thiazol-5-yl)propanoate has the molecular formula and a molecular weight of approximately 199.23 g/mol. Its structure features a thiazole ring, which is crucial for its biological activity, along with a keto group and an ethyl ester that enhance its reactivity and potential pharmacological effects .

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

1. Antioxidant Activity

- This compound has demonstrated antioxidant properties, which can help mitigate oxidative stress in biological systems. This activity is vital for developing treatments for conditions associated with oxidative damage .

2. Antimicrobial Activity

- Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. It has been tested against pathogens such as Escherichia coli and Staphylococcus aureus, displaying minimum inhibitory concentrations (MICs) that suggest its potential as an antibacterial agent .

3. Antiviral Activity

- Preliminary studies indicate that this compound may exhibit antiviral effects, although further research is required to establish its efficacy against specific viral pathogens .

4. Analgesic and Anti-inflammatory Activities

- The compound has been evaluated for its analgesic and anti-inflammatory properties, showing promise in reducing pain and inflammation in experimental models .

5. Anticonvulsant Activity

- Research indicates that derivatives of thiazole compounds, including this compound, may have anticonvulsant effects. These findings suggest potential applications in treating epilepsy and other seizure disorders .

Case Study: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of this compound against multiple bacterial strains, it was found that the compound exhibited potent activity with MIC values lower than those of standard antibiotics like ceftriaxone. This suggests its potential utility in developing new antimicrobial therapies to combat resistant strains .

Mechanism of Action

The mechanism of action of ethyl 3-oxo-3-(1,3-thiazol-5-yl)propanoate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, electronic, and functional differences between Ethyl 3-oxo-3-(1,3-thiazol-5-yl)propanoate and analogous compounds. Key distinctions arise from variations in heterocyclic substituents, chain length, and functional groups, which influence reactivity, stability, and applications.

Table 1: Structural and Functional Comparison

Key Research Findings

Stereoselective Bioreduction: Ethyl 3-oxo-3-(2-thienyl)propanoate (KEES) is enzymatically reduced by ChKRED12 with >99% enantiomeric excess (ee) to yield (S)-HEES, a key intermediate for duloxetine .

Thermal Stability and Pyrolysis: Ethyl 3-oxo-3-(1,3-thiazol-2-ylamino)propanoate undergoes flash vacuum pyrolysis to generate reactive intermediates (e.g., azolopyrimidinones) . Comparison: The 5-thiazolyl isomer (target compound) may display higher thermal stability than the 2-ylamino derivative due to reduced steric hindrance and electronic effects.

Electronic and Steric Effects: Thiophene and furan analogs have lower aromatic stabilization (vs. thiazole), leading to differences in reactivity. For example, thiophene’s sulfur atom enhances electron delocalization, aiding in bioreduction .

Synthetic Utility: Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate is a precursor for arylpiperazines, highlighting the role of aromatic substituents in directing synthetic pathways . Thiazole-containing derivatives are preferred in medicinal chemistry for their bioisosteric properties (e.g., mimicking amide bonds) .

Biological Activity

Ethyl 3-oxo-3-(1,3-thiazol-5-yl)propanoate is a thiazole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the molecular formula . The thiazole ring structure contributes to its unique reactivity and biological properties. The compound's synthesis can be achieved through various methods, typically involving the reaction of ethyl acetoacetate with thiazole derivatives.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thiazole ring can modulate the activity of enzymes and receptors involved in critical cellular processes. Notably, it has been shown to influence pathways related to:

- Oxidative Stress : The compound may induce oxidative stress in target cells, leading to apoptosis.

- Cell Signaling : It can alter cell signaling pathways, impacting gene expression involved in inflammation and cancer progression.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves inhibiting bacterial enzyme activity, which disrupts metabolic processes essential for bacterial survival .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has shown cytotoxic effects on various cancer cell lines, including:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.4 | Significant reduction in viability |

| A549 (Lung Cancer) | 12.8 | Induction of apoptosis |

| Caco-2 (Colon Cancer) | 20.6 | Decreased cell proliferation |

These results indicate that this compound may serve as a lead compound for developing new anticancer therapies .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it can modulate the expression of pro-inflammatory cytokines, thereby reducing inflammation in cellular models . This effect is particularly relevant for conditions such as arthritis and other inflammatory diseases.

Case Studies

- Antimicrobial Study : A study conducted on this compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity compared to standard antibiotics .

- Cytotoxicity Assessment : In a recent study assessing the cytotoxic effects on MCF-7 cells, treatment with the compound resulted in a significant decrease in cell viability (39.8% compared to untreated controls), highlighting its potential as an anticancer agent .

Q & A

Q. What synthetic strategies are effective for preparing Ethyl 3-oxo-3-(1,3-thiazol-5-yl)propanoate, and how do their yields compare?

The compound is commonly synthesized via Claisen condensation between ethyl acetate derivatives and thiazole-containing carbonyl precursors. For example, analogous methods for structurally similar compounds (e.g., ethyl 3-oxo-3-pyridin-4-ylpropanoate) involve reacting ethyl isonicotinate with ethyl acetate under acidic conditions, achieving yields up to 86% . Alternative routes may use 1,3-thiazole-5-carboxylic acid derivatives, though yields vary depending on reaction optimization (e.g., solvent choice, catalyst). Comparative studies suggest that steric and electronic effects of the thiazole ring influence reaction efficiency, necessitating tailored conditions for optimal results .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

1H/13C NMR is critical for verifying the keto-ester moiety and thiazole ring substitution pattern. The carbonyl group (C=O) typically resonates at ~170–175 ppm in 13C NMR, while the thiazole protons appear as distinct singlets in the aromatic region. HPLC-MS or GC-MS can confirm purity and molecular weight, particularly when synthesizing enantiomerically pure intermediates. For stereochemical analysis, chiral HPLC columns (e.g., Chiralpak AD-H) paired with polar solvents resolve enantiomers, as demonstrated in bioreduction studies of similar 3-oxo esters .

Advanced Research Questions

Q. How can stereoselective enzymatic reduction be applied to this compound to synthesize chiral intermediates?

Short-chain dehydrogenases/reductases (SDRs) like ChKRED12 or Exiguobacterium sp. F42-derived enzymes exhibit high enantioselectivity (>99% ee) for reducing 3-oxo esters to (S)-hydroxy derivatives. Key steps include:

- Enzyme screening : Prioritize SDRs with broad substrate specificity for heteroaromatic ketones.

- Cofactor regeneration : Couple with glucose dehydrogenase (GDH) to recycle NADPH, enabling scalable reactions (e.g., 100 g/L substrate conversion in 12 hours) .

- Process optimization : Adjust pH (6.5–7.5) and temperature (30–40°C) to balance activity and stability.

Q. What computational tools aid in predicting the reactivity of this compound in heterocyclic synthesis?

Density Functional Theory (DFT) calculations assess electrophilicity of the β-keto ester group, guiding its use in cyclocondensation reactions. For instance, the compound’s α,β-unsaturated ketone moiety can undergo Knorr-type reactions with hydrazines to form thiazole-fused pyrazoles. Software like Gaussian or ORCA models transition states, while molecular docking (AutoDock Vina) predicts binding affinities for enzyme-substrate complexes in bioreduction workflows .

Q. How do structural modifications of the thiazole ring impact the compound’s biological activity?

Introducing electron-withdrawing groups (e.g., -NO2) at the thiazole’s 2-position enhances electrophilicity, improving reactivity in nucleophilic acyl substitutions. Conversely, methyl or methoxy groups increase lipophilicity, potentially boosting membrane permeability in bioactive analogs. SAR studies on related compounds (e.g., ethyl 3-(2-fluorophenyl)-3-oxopropanoate) reveal that thiazole substitution patterns correlate with antimicrobial or kinase inhibitory activity .

Methodological Considerations

Q. What strategies resolve contradictions in reported synthetic yields for 3-oxo-thiazole propanoates?

Discrepancies often arise from:

- Catalyst selection : Lipases or Lewis acids (e.g., ZnCl2) may improve esterification efficiency.

- Purification challenges : Silica gel chromatography struggles with polar byproducts; switch to reverse-phase HPLC for higher resolution .

- Side reactions : Thiazole ring oxidation under acidic conditions can reduce yields. Use inert atmospheres and low-temperature steps to mitigate degradation.

Q. Which crystallization techniques are suitable for X-ray structure determination of derivatives?

SHELX programs (e.g., SHELXL) refine crystal structures using high-resolution data (d-spacing < 1 Å). Slow evaporation from ethanol/water mixtures often yields diffraction-quality crystals. For twinned or poorly diffracting samples, SHELXD resolves phases via dual-space methods, while SHELXE extends phases for macromolecular complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.